(R)-ベンジル (4-クロロ-3-オキソ-1-(フェニルチオ)ブタン-2-イル)カルバメート

説明

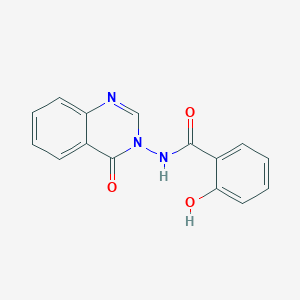

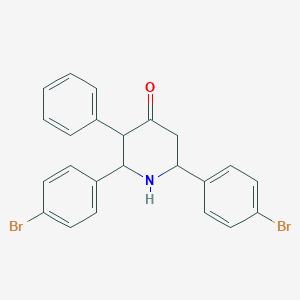

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyl group, a chloro-substituted oxo group, and a phenylthio moiety, making it a versatile molecule for chemical synthesis and biological studies.

科学的研究の応用

SARS-CoV メインプロテアーゼ阻害剤

Z-D-フェニルアラニン-クロロメチルケトンは、重症急性呼吸器症候群コロナウイルス(SARS-CoV)のメインプロテアーゼ(Mpro)、別名3C様プロテアーゼ(3CLpro)の阻害剤です . これにより、SARS-CoVによって引き起こされるCOVID-19などの病気に対する、抗ウイルス薬開発の研究における潜在的な候補となります。

他のプロテアーゼに対する選択性

この化合物は、カルパイン、トリプシン、トロンビンなどの他のプロテアーゼよりも、SARS-CoV Mproに対して選択性を示します . この選択性は、副作用を減らすことができるため、薬物開発において重要です。

タンパク質-タンパク質相互作用の阻害

Z-D-フェニルアラニン-クロロメチルケトンは、U2OS 骨肉腫細胞において、p53とMDM2の間のタンパク質-タンパク質相互作用を阻害することが示されています . これは、特に腫瘍抑制タンパク質の研究において、癌研究における潜在的な応用を示唆しています。

HIVプロテアーゼ阻害剤の合成におけるビルディングブロック

この化合物は、HIVプロテアーゼ阻害剤の合成におけるビルディングブロックとして使用されてきました . これは、抗レトロウイルス療法の開発における重要性を強調しています。

酵素阻害機構の研究

Z-D-フェニルアラニン-クロロメチルケトンは、酵素阻害機構の研究に使用できます。 例えば、ウシキモトリプシンA-ガンマの基質結合部位を調べるための結晶構造解析研究に使用されてきました .

作用機序

Target of Action

The primary target of Z-D-Phe Chloromethyl Ketone is Proteinase K , a broad-spectrum serine protease . It also targets Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . These enzymes play crucial roles in various biological processes, including cell death or apoptosis .

Mode of Action

Z-D-Phe Chloromethyl Ketone interacts with its targets by forming a stable complex through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction results in the inhibition of the enzymatic activity of Proteinase K and Granzyme B .

Biochemical Pathways

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone affects several biochemical pathways. For instance, the inhibition of Granzyme B can impact the apoptosis pathway, as Granzyme B is known to cleave several procaspases to activate the corresponding caspase . This can lead to a decrease in cell death or apoptosis .

Result of Action

The inhibition of Proteinase K and Granzyme B by Z-D-Phe Chloromethyl Ketone can lead to a decrease in the enzymatic activity of these proteins, thereby reducing cell death or apoptosis . Additionally, Z-D-Phe Chloromethyl Ketone has been shown to inhibit the protein-protein interaction between p53 and MDM2 in U2OS osteosarcoma cells .

Action Environment

The action, efficacy, and stability of Z-D-Phe Chloromethyl Ketone can be influenced by various environmental factors. For instance, the compound is reported to be stable at room temperature for one year in a desiccator . The storage temperature is recommended to be -20°c for long-term stability . The pH of the environment can also affect the solubility and therefore the bioavailability of the compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable chloroformate to form benzyl chloroformate.

Addition of the Phenylthio Group: The intermediate is then reacted with a phenylthiol compound under basic conditions to introduce the phenylthio group.

Formation of the Final Product: The final step involves the reaction of the intermediate with a suitable amine or carbamate precursor under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide or thiourea.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine:

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science:

Agriculture: Studied for its potential use as a pesticide or herbicide.

類似化合物との比較

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate: Unique due to its specific combination of functional groups.

®-Benzyl (4-chloro-3-oxo-1-(methylthio)butan-2-yl)carbamate: Similar structure but with a methylthio group instead of a phenylthio group.

®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)urea: Similar but with a urea moiety instead of a carbamate.

Uniqueness: The presence of the phenylthio group in ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.

This detailed overview provides a comprehensive understanding of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate, covering its synthesis, reactions, applications, and comparisons with similar compounds

特性

IUPAC Name |

benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOXYLYITXKSDS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445236 | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159878-01-0 | |

| Record name | Phenylmethyl N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Phe chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)